7H-Dibenzo(c,g)carbazol-2-ol

CAS No.: 78448-08-5

Cat. No.: VC19349891

Molecular Formula: C20H13NO

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78448-08-5 |

|---|---|

| Molecular Formula | C20H13NO |

| Molecular Weight | 283.3 g/mol |

| IUPAC Name | 12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol |

| Standard InChI | InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H |

| Standard InChI Key | KOSCHMYFTCZOQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O |

Introduction

Chemical Identity and Structural Characteristics

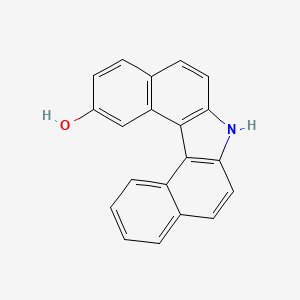

Molecular Architecture

7H-Dibenzo(c,g)carbazol-2-ol belongs to the dibenzocarbazole family, characterized by a planar, fused-ring system. The IUPAC name—12-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol—reflects its pentacyclic structure, which includes:

-

A central carbazole moiety (two benzene rings fused to a pyrrole ring).

-

Two additional benzene rings fused at the c and g positions.

-

A hydroxyl group at the 2-position, enhancing polarity and reactivity.

The compound’s planarity facilitates intercalation into DNA, a mechanism implicated in its genotoxicity .

Spectroscopic Signatures

Key spectroscopic data include:

-

UV-Vis Absorption: at 366 nm, typical of extended π-conjugated systems .

-

Mass Spectrometry: Exact mass = 283.10000 g/mol (calculated for ) .

-

NMR: Predicted deshielding of aromatic protons adjacent to the hydroxyl group, consistent with electron-withdrawing effects.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 7H-dibenzo(c,g)carbazol-2-ol typically involves nitration and hydroxylation of the parent DBC (CAS 194-59-2) . A representative protocol includes:

Step 1: Nitration of DBC

DBC is treated with nitric acid under controlled conditions to introduce nitro groups at the 5- and 9-positions, yielding 5,9-dinitro-DBC .

Step 2: Hydroxylation

Nitro groups are reduced to hydroxyl groups via catalytic hydrogenation or enzymatic action (e.g., cytochrome P450-mediated oxidation) .

Optimized Reaction Conditions

Derivatives and Analogues

Hydroxylation at different positions generates isomers with distinct biological activities:

| Derivative | Position of -OH | Mutagenicity (TA98 ±S9) |

|---|---|---|

| 2-Hydroxy-DBC | 2 | 1,200 revertants/µg |

| 3-Hydroxy-DBC | 3 | 980 revertants/µg |

| 4-Hydroxy-DBC | 4 | 1,500 revertants/µg |

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (Parent DBC: 152–154°C) | |

| Boiling Point | 605.9°C (estimated) | |

| Density | 1.398 g/cm³ | |

| Water Solubility | 53.47 µg/L (22°C) | |

| LogP (Octanol-Water) | 5.33 |

The low water solubility and high logP value suggest significant bioaccumulation potential in lipid-rich tissues .

Stability and Reactivity

-

Photostability: Susceptible to UV-induced degradation, forming quinone-like products .

-

Acid-Base Behavior: pKa ≈ 17.0 (predicted) , indicating weak acidity under physiological conditions.

Biological Activity and Mutagenicity

Mechanisms of Genotoxicity

7H-Dibenzo(c,g)carbazol-2-ol exerts mutagenicity through two primary pathways:

-

Nitroreduction: Nitro groups (if present) are reduced to hydroxylamines, forming DNA-adducting nitrenium ions .

-

Ring Oxidation: Cytochrome P450 enzymes oxidize the aromatic rings to electrophilic epoxides, which covalently bind DNA .

Ames Test Data

The higher mutagenicity in TA98 (±S9) aligns with frameshift mutation mechanisms .

Environmental and Regulatory Considerations

Environmental Persistence

Regulatory Status

| Agency | Classification | Citation |

|---|---|---|

| IARC | Group 2B (Possible human carcinogen) | |

| EPA | Priority Pollutant | |

| EU | SVHC (Substance of Very High Concern) |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume